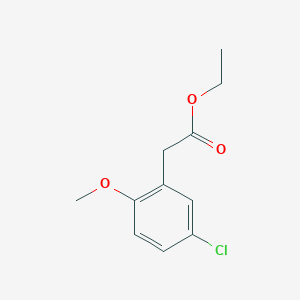

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate

Description

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate (CAS: Not explicitly listed, but structurally defined in ) is an aromatic ester featuring a phenyl ring substituted with a methoxy group at the 2-position and a chlorine atom at the 5-position. The acetate group is linked via an ethyl ester, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, esterification, or coupling reactions, as exemplified by the Bi(OTf)₃-catalyzed synthesis of its benzamido derivative (12i) in .

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWYTJLQTXARCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate typically involves the esterification of 5-chloro-2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-methoxyphenylacetic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

Hydrolysis: 5-chloro-2-methoxyphenylacetic acid and ethanol.

Reduction: 2-(5-chloro-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Formyl Groups: The 5-Cl substituent in the parent compound enhances lipophilicity and stability compared to the formyl group in Ethyl (5-formyl-2-methoxyphenoxy)acetate, which is more reactive but prone to oxidation .

- Thioester vs. Ester : The thioester analog () exhibits greater electrophilicity, enabling nucleophilic attacks in sulfur-specific biochemical pathways, unlike the parent ester’s typical hydrolysis or transesterification .

- Imidazole vs. Phenyl Rings : Imidazole-containing analogs () demonstrate improved hydrogen-bonding capacity and basicity, broadening their scope in targeting enzymes or receptors .

Biological Activity

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methoxy group on the aromatic ring, which are critical for its biological interactions. The molecular formula is C₉H₈ClO₃, and it serves as an intermediate in various chemical syntheses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth effectively. For instance, derivatives of the compound have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it possesses antiproliferative effects against several cancer cell lines. For example:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Induces apoptosis and inhibits tubulin polymerization |

| This compound | MDA-MB-231 (triple-negative breast cancer) | 20 | Interacts with colchicine-binding site on tubulin |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells .

Anti-inflammatory Properties

Beyond its anticancer effects, this compound has been explored for its anti-inflammatory properties. It may act on various inflammatory pathways, potentially modulating cytokine production and reducing inflammation in vivo. This aspect is crucial for developing therapies for inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The chloro and methoxy substituents enhance its binding affinity, influencing its therapeutic effects. For instance, studies suggest that it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes crucial for disease progression.

Case Studies

- Anticancer Efficacy : In a study evaluating various derivatives of this compound, researchers found that certain modifications led to enhanced antiproliferative activity against breast cancer cell lines. The best-performing derivative exhibited an IC₅₀ value significantly lower than that of established chemotherapeutic agents .

- Antimicrobial Activity : Another study focused on the compound's ability to combat bacterial infections highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.